

Spectroscopic and Physicochemical Profile of 4-Pyrimidinecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Pyrimidinecarboxylic acid

Cat. No.: B114565

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **4-pyrimidinecarboxylic acid** ($C_5H_4N_2O_2$), a heterocyclic compound of interest in pharmaceutical and chemical research. The information is compiled from various scientific sources to aid in its identification, characterization, and application in drug discovery and development.

Physicochemical Properties

4-Pyrimidinecarboxylic acid is a solid at room temperature with the following key properties:

| Property | Value | Reference |
|-------------------|-------------------------|-----------|
| Molecular Formula | $C_5H_4N_2O_2$ | [1][2] |
| Molecular Weight | 124.10 g/mol | [1][2] |
| Monoisotopic Mass | 124.027277375 Da | [1][2] |
| CAS Number | 31462-59-6 | [1] |
| Melting Point | 210-215 °C | |
| pKa | 2.81 ± 0.10 (Predicted) | |

Spectroscopic Data

This section summarizes the available spectroscopic data for **4-pyrimidinecarboxylic acid**. While experimental spectra for some techniques were not readily available for the parent compound, expected values based on its chemical structure and data from related compounds are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Proton NMR data has been reported for **4-pyrimidinecarboxylic acid** in DMSO-d₆. The aromatic protons of the pyrimidine ring are deshielded and appear at high chemical shifts.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------|--------------|-----------------------------|------------|
| 9.37 | d | 1.4 | H2 |
| 9.07 | d | 5.1 | H6 |
| 8.01 | dd | 5.1, 1.4 | H5 |

¹³C NMR Spectroscopy

Specific experimental ¹³C NMR data for **4-pyrimidinecarboxylic acid** is not readily available in the surveyed literature. However, based on the structure and typical chemical shift ranges for aromatic heterocycles and carboxylic acids, the following assignments can be predicted.^{[3][4][5]} The carbons of the pyrimidine ring are expected in the aromatic region (δ 110-170 ppm), with the carbon bearing the carboxylic acid group being the most deshielded. The carboxylic acid carbonyl carbon typically appears in the range of δ 170-185 ppm.

| Predicted Chemical Shift (δ) ppm | Assignment |
|---|------------|
| ~170-185 | -COOH |
| ~150-160 | C4 |
| ~155-165 | C2, C6 |
| ~120-130 | C5 |

Mass Spectrometry (MS)

A full experimental mass spectrum for **4-pyrimidinecarboxylic acid** was not found. However, high-resolution mass spectrometry (HRMS) data has been reported.

| Technique | m/z [M-H] ⁻ | Molecular Formula |
|-----------|------------------------|---|
| HRMS-ESI | 123.01934 | C ₅ H ₃ N ₂ O ₂ |

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak at m/z 124. Key fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) and subsequent fragmentation of the pyrimidine ring.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **4-pyrimidinecarboxylic acid** is not available in the cited sources. However, the characteristic absorption bands can be predicted based on its functional groups.

| Wavenumber (cm ⁻¹) | Vibration | Expected Intensity |
|--------------------------------|--|--------------------|
| 3300-2500 | O-H stretch (carboxylic acid) | Broad, Strong |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 1725-1700 | C=O stretch (carboxylic acid) | Strong |
| ~1600-1450 | C=C and C=N stretch (aromatic ring) | Medium to Strong |
| 1320-1210 | C-O stretch (carboxylic acid) | Strong |
| 950-910 | O-H bend (out-of-plane) | Broad, Medium |

UV-Vis Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transitions within the molecule. **4-Pyrimidinecarboxylic acid** exhibits absorption maxima characteristic of its aromatic system.

| λ_{max} (nm) | Solvent |
|-----------------------------|---------------|
| 205 | Not specified |
| 256 | Not specified |

Experimental Protocols

Detailed experimental protocols for the acquisition of the above-mentioned spectroscopic data are not available in the literature. This section provides generalized procedures for each technique.

Synthesis of 4-Pyrimidinecarboxylic Acid

A reported synthesis involves a two-step process starting from 4,4-dimethoxybutan-2-one to form 4-methylpyrimidine, followed by oxidation to **4-pyrimidinecarboxylic acid**.

- Step 1: Synthesis of 4-methylpyrimidine: A mixture of formamide, ammonium chloride, and water is heated. 4,4-Dimethoxybutan-2-one is added dropwise, and the reaction mixture is

stirred. After workup with sodium hydroxide and extraction with chloroform, the crude product is purified by vacuum distillation.

- Step 2: Oxidation to **4-pyrimidinecarboxylic acid**: Selenium dioxide is added to a solution of 4-methylpyrimidine in pyridine. The mixture is stirred at elevated temperatures. After the reaction, the mixture is filtered, and the filtrate is concentrated. The resulting solid is washed with water and diethyl ether and dried under vacuum.

NMR Spectroscopy

- Sample Preparation: A few milligrams of **4-pyrimidinecarboxylic acid** are dissolved in a suitable deuterated solvent (e.g., DMSO- d_6).
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition: 1H and ^{13}C NMR spectra are acquired at room temperature. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (HRMS-ESI)

- Sample Preparation: A dilute solution of **4-pyrimidinecarboxylic acid** is prepared in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium hydroxide to aid ionization).
- Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap) is used.
- Data Acquisition: The sample is infused into the ESI source, and the mass spectrum is acquired in either positive or negative ion mode.

Infrared (IR) Spectroscopy

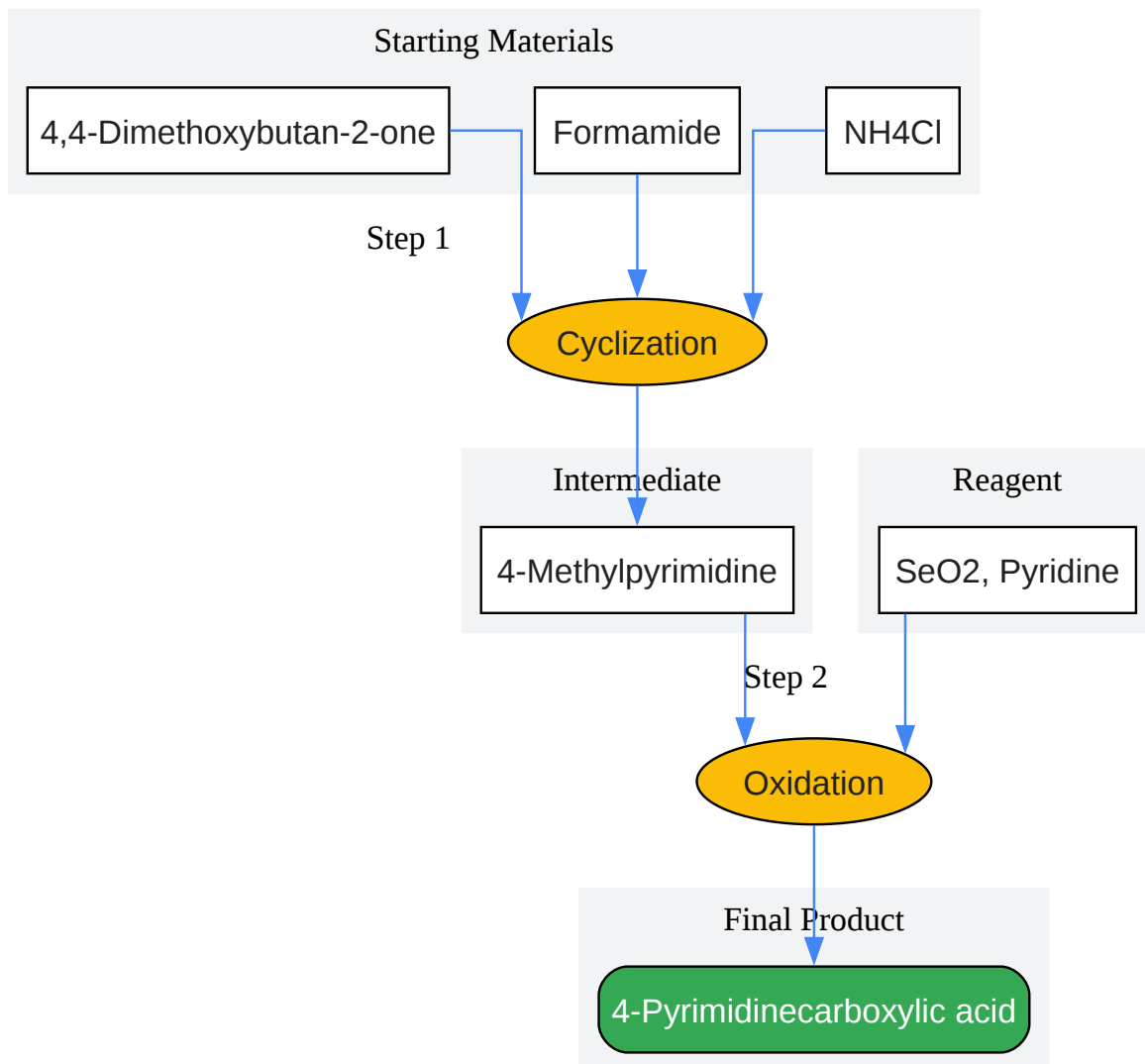
- Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

UV-Vis Spectroscopy

- **Sample Preparation:** A dilute solution of **4-pyrimidinecarboxylic acid** is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Data Acquisition:** The absorbance is scanned over the UV-Vis range (typically 200-800 nm), with the solvent used as a blank.

Visualizations

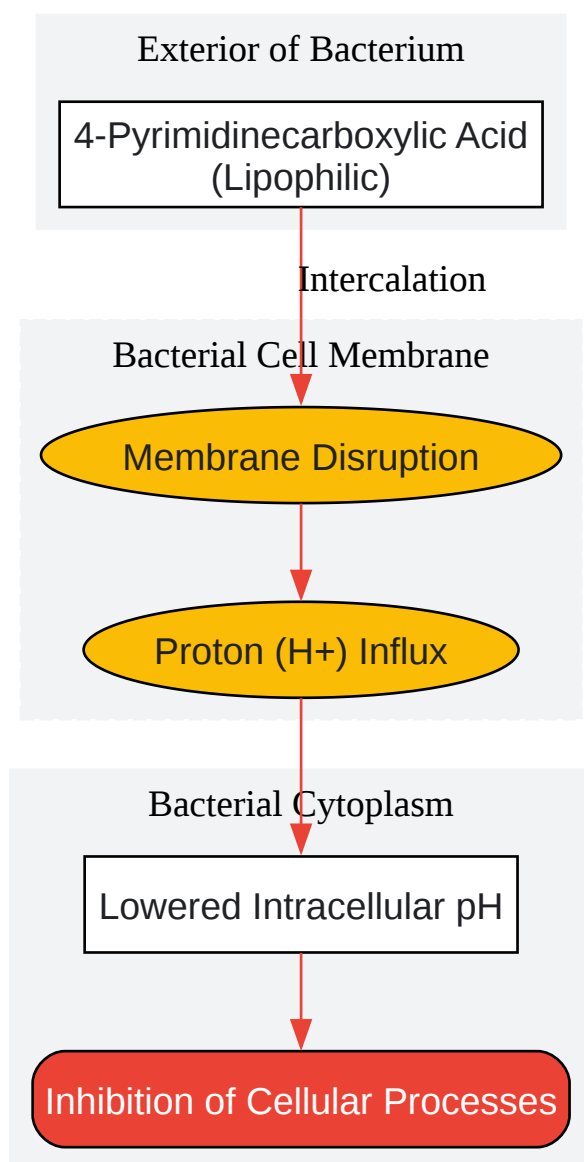
Synthesis Workflow



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Caption: Synthesis of **4-pyrimidinecarboxylic acid**.

Proposed Antibacterial Mechanism



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Caption: Proposed antibacterial action of **4-pyrimidinecarboxylic acid**.

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References

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